molecular formula C17H18F3NO3S B2959716 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1351641-13-8

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide

货号: B2959716
CAS 编号: 1351641-13-8
分子量: 373.39
InChI 键: SMPFQSCJZQYSQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide ( 1351659-99-8) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . This synthetically derived small molecule features a sulfonamide group, a common pharmacophore in drug discovery, linked to a complex structure incorporating a trifluoromethylphenyl group . The presence of the sulfonamide functional group is particularly noteworthy, as this moiety is found in a wide range of biologically active compounds and therapeutic agents . Compounds with sulfonamide derivatives have been investigated for their potential to interact with various biological targets, such as the orexin receptor system, which plays a key role in regulating sleep, arousal, and appetite . Research into similar structural analogs suggests potential applications in developing therapies for neurological disorders, metabolic syndromes, and pain management . The specific configuration of this molecule, including its trifluoromethyl and dimethyl substituents, is designed to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in lead optimization processes . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3S/c1-11-3-4-12(2)16(9-11)25(23,24)21-10-15(22)13-5-7-14(8-6-13)17(18,19)20/h3-9,15,21-22H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPFQSCJZQYSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide, commonly referred to as T0901317, is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential in various therapeutic applications, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of T0901317, supported by data tables, case studies, and detailed research findings.

Structural Overview

The chemical structure of T0901317 is characterized by the following features:

  • Sulfonamide group : Provides antimicrobial properties.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Hydroxyl group : May contribute to its biological activity through hydrogen bonding.

The molecular formula is C17H18F3N1O3S1C_{17}H_{18}F_3N_1O_3S_1, and the compound exhibits a complex arrangement that influences its interaction with biological targets.

Molecular Formula

PropertyValue
Molecular FormulaC17H18F3N1O3S1C_{17}H_{18}F_3N_1O_3S_1
Molecular Weight393.39 g/mol
IUPAC NameThis compound

Anticancer Properties

T0901317 has been studied for its potential anticancer effects. Research indicates that it may inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

  • Case Study : In a study conducted on breast cancer cells, T0901317 demonstrated significant cytotoxicity, leading to apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

  • Research Findings : A study highlighted that T0901317 effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in managing conditions like rheumatoid arthritis .

Antimicrobial Activity

T0901317 exhibits bacteriostatic effects against a range of bacterial strains. Its sulfonamide structure contributes to its antimicrobial properties, making it relevant in the development of new antibiotics.

  • Data Table :
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of T0901317 is primarily attributed to its ability to modulate key signaling pathways:

  • Inhibition of NF-κB Pathway : T0901317 has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
  • Interaction with Protein Targets : The trifluoromethyl group enhances the compound's binding affinity to target proteins, improving its efficacy .

相似化合物的比较

Structural Analogues from Sulfonamide-Triazole Hybrids ()

Compounds 4–15 in share a sulfonylbenzene backbone but diverge in substituents and heterocyclic systems. Key comparisons include:

Feature Target Compound Triazole Derivatives [7–9] S-Alkylated Triazoles [10–15]
Core Structure Benzenesulfonamide with hydroxyethyl side chain 1,2,4-Triazole-3-thiones linked to sulfonylphenyl groups S-Alkylated triazoles with ketone substituents
Key Substituents 2,5-Dimethyl, 4-(trifluoromethyl)phenyl Halogens (Cl, Br) at para positions; 2,4-difluorophenyl α-Halogenated ketones (e.g., 2-bromoacetophenone)
Spectral Data Expected O-H stretch (IR: ~3200–3600 cm⁻¹) C=S stretch (IR: 1247–1255 cm⁻¹); absence of C=O (IR: 1663–1682 cm⁻¹ lost post-cyclization) Retention of C=S; new ketone C=O (IR: ~1660–1680 cm⁻¹)
Synthetic Pathway Likely involves sulfonylation and hydroxyethylation Cyclization of hydrazinecarbothioamides under basic conditions Alkylation of triazole-thiones with α-halogenated ketones

Key Differences :

  • The target compound lacks the triazole heterocycle, simplifying its structure compared to 7–15 . Its hydroxyethyl group provides distinct hydrogen-bonding interactions absent in the triazole derivatives.

Comparison with Patent Compounds (–4)

Patents in –4 describe sulfonamides and carbamates with trifluoromethyl groups but differ in core scaffolds:

Feature Target Compound Ethyl Carbamate [I-26] () Oxazolidine Derivatives ()
Core Structure Benzenesulfonamide Carbamate with imidazolyl and isoxazolyl groups Oxazolidine fused with cyclohexenyl and sulfonamide groups
Key Substituents 2,5-Dimethyl, hydroxyethyl 4-(Trifluoromethyl)imidazolyl; dichloro-fluorophenyl Bis(trifluoromethyl)phenyl; cyclopropanesulfonamide
Functional Groups Hydroxyethyl, sulfonamide Carbamate, halogenated aryl Oxazolidinone, sulfonamide

Key Differences :

  • Unlike I-26 (), which includes a carbamate group, the target compound’s sulfonamide moiety may confer stronger hydrogen-bonding interactions with biological targets .

Pharmacological Considerations ()

While focuses on β3-adrenoceptor (β3-AR) agonists, structural parallels can be drawn:

  • Trifluoromethyl groups in the target compound mirror those in β3-AR agonists, which enhance receptor affinity and selectivity. However, species-specific differences (e.g., human vs. rat β3-AR) highlighted in suggest that trifluoromethyl-substituted compounds may require tailored optimization for human applications .
  • The hydroxyethyl group in the target compound could mimic polar moieties in β3-AR agonists like CGP 12177, which balance hydrophilicity and receptor engagement .

常见问题

Q. What are the critical parameters for optimizing the synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide to enhance yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction stoichiometry, solvent selection, and temperature. For example, stepwise coupling reactions (e.g., carbamate or sulfonamide formation) require anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize side products . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products. Intermediate characterization by 1^1H NMR ensures correct functional group formation before proceeding to subsequent steps .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Multimodal characterization is essential:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions, including trifluoromethyl and hydroxyethyl groups.
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-HRMS with <2 ppm error).
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases.
  • X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtained .

Advanced Research Questions

Q. How does stereochemistry at the hydroxyethyl moiety influence biological activity in mitochondrial complex inhibition assays?

  • Methodological Answer : Enantiomer-specific activity can be evaluated using chiral HPLC to separate (R)- and (S)-isomers, followed by comparative assays. For example, mitochondrial complex II/IV inhibitors (e.g., M.25/M.28 classes in ) show stereochemical dependency in binding kinetics. Use radiolabeled ligands (e.g., 3^3H-ATP) in competitive binding assays to quantify IC50_{50} differences between enantiomers. Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins, highlighting steric or electronic effects .

Q. What experimental strategies address discrepancies in potency data across different mitochondrial inhibition studies?

  • Methodological Answer : Discrepancies often arise from assay conditions:
  • Mitochondrial Isolation : Use standardized protocols (e.g., differential centrifugation with sucrose gradients) to ensure intact mitochondrial membranes.
  • Oxygen Consumption Rates (OCR) : Compare results from Seahorse XF analyzers vs. traditional Clark electrodes, normalizing to protein content.
  • Positive Controls : Include known inhibitors (e.g., rotenone for Complex I) to validate assay sensitivity.
  • Statistical Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile data from heterogeneous studies, focusing on effect sizes rather than absolute values .

Q. How can solubility challenges in aqueous biological assays be mitigated without compromising compound stability?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility.
  • pH Adjustment : Prepare phosphate-buffered solutions (pH 7.4) with 0.01% Tween-80 to stabilize sulfonamide groups.
  • Lyophilization : Pre-formulate the compound as a lyophilized powder with trehalose to maintain stability during reconstitution .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding this compound’s efficacy in in vitro vs. in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Compare in vitro metabolic stability (e.g., liver microsomal assays) with in vivo plasma half-life (LC-MS/MS quantification). Poor bioavailability may explain efficacy gaps.
  • Tissue Penetration Studies : Use autoradiography or MALDI-IMS (imaging mass spectrometry) to assess compound distribution in target tissues.
  • Species-Specific Metabolism : Test metabolites in humanized mouse models (e.g., CYP3A4-transgenic) to identify interspecies metabolic differences .

Structural and Mechanistic Insights

Q. What computational approaches are recommended to elucidate the structure-activity relationship (SAR) of derivatives?

  • Methodological Answer :
  • QSAR Modeling : Use Gaussian or NWChem for DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potentials) to correlate electronic properties with activity.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., mitochondrial Complex II) under physiological conditions (NAMD/VMD software).
  • Fragment-Based Screening : Identify critical substituents (e.g., trifluoromethyl vs. methyl groups) using SPR (surface plasmon resonance) binding affinity data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。